molecular formula C8H7BrFNO B1271549 4'-Bromo-3'-fluoroacetanilide CAS No. 351-30-4

4'-Bromo-3'-fluoroacetanilide

Cat. No.: B1271549
CAS No.: 351-30-4
M. Wt: 232.05 g/mol
InChI Key: GAQUWJRFYLETKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

4’-Bromo-3’-fluoroacetanilide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Safety and Hazards

4’-Bromo-3’-fluoroacetanilide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-fluoroacetanilide generally involves two main steps: acetylation and bromination. One common method starts with 4-fluoroaniline as the raw material. The acetylation step involves reacting 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then subjected to bromination using hydrobromic acid in the presence of an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, or peracetic acid .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, with the bromination reaction typically conducted at temperatures ranging from 30°C to 60°C. The use of hydrobromic acid instead of elemental bromine minimizes the formation of unwanted by-products, such as 2,6-dibromo-4-fluoroacetanilide .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3’-fluoroacetanilide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetanilides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-fluoroacetanilide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research, and detailed studies are required to elucidate the precise mechanisms .

Comparison with Similar Compounds

  • 2’-Bromo-4’-fluoroacetanilide
  • 4’-Bromo-2’-fluoroacetanilide
  • 4’-Bromo-3’,5’-difluoroacetanilide

Comparison: 4’-Bromo-3’-fluoroacetanilide is unique due to the specific positions of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance its electrophilic properties, making it more reactive in certain substitution reactions .

Properties

IUPAC Name

N-(4-bromo-3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQUWJRFYLETKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378366
Record name 4'-Bromo-3'-fluoroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-30-4
Record name N-(4-Bromo-3-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Bromo-3'-fluoroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Bromo-3'-fluoroacetanilide
Reactant of Route 2
Reactant of Route 2
4'-Bromo-3'-fluoroacetanilide
Reactant of Route 3
Reactant of Route 3
4'-Bromo-3'-fluoroacetanilide
Reactant of Route 4
Reactant of Route 4
4'-Bromo-3'-fluoroacetanilide
Reactant of Route 5
Reactant of Route 5
4'-Bromo-3'-fluoroacetanilide
Reactant of Route 6
Reactant of Route 6
4'-Bromo-3'-fluoroacetanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.